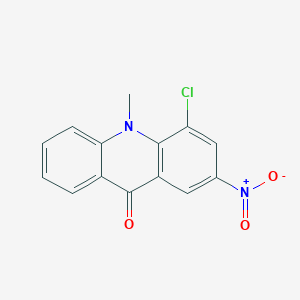

4-Chloro-10-methyl-2-nitroacridin-9(10H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-10-methyl-2-nitroacridin-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3/c1-16-12-5-3-2-4-9(12)14(18)10-6-8(17(19)20)7-11(15)13(10)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBUSQGSCIZLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849267 | |

| Record name | 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90019-38-8 | |

| Record name | 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 10 Methyl 2 Nitroacridin 9 10h One and Analogues

Classical and Contemporary Approaches to the Acridin-9(10H)-one Core Synthesis

The construction of the fundamental acridin-9(10H)-one ring system can be achieved through several established and modern synthetic routes. These methods primarily focus on the formation of the central nitrogen-containing ring through intramolecular cyclization.

Ullmann Condensation and Subsequent Cyclization Protocols

The Ullmann condensation is a classical and widely utilized method for the synthesis of N-aryl bonds, which is a key step in the preparation of acridone (B373769) precursors. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of acridone synthesis, this often entails the reaction of a 2-halobenzoic acid with an aniline (B41778) derivative. The resulting N-phenylanthranilic acid intermediate is then subjected to cyclization to form the acridin-9(10H)-one core. nih.gov

The general scheme for this approach is as follows:

Step 1: Ullmann Condensation: A 2-halobenzoic acid is reacted with an appropriately substituted aniline in the presence of a copper catalyst and a base.

Step 2: Cyclization: The resulting N-phenylanthranilic acid is cyclized, often under acidic conditions, to yield the acridin-9(10H)-one.

Recent advancements have led to modified Ullmann amination reactions that can be carried out at lower temperatures and with lower copper loadings through the use of bidentate ligands like 1,10-phenanthroline. researchgate.net

Poly(phosphoric acid)-Mediated Cyclizations

Poly(phosphoric acid) (PPA) is a powerful dehydrating agent and a strong mineral acid widely used to promote intramolecular cyclization reactions, including the synthesis of acridones from N-phenylanthranilic acids. ccsenet.orgmdpi.com The high viscosity of PPA at room temperature necessitates heating, often above 60°C, to facilitate stirring and reaction. ccsenet.org The mechanism involves the protonation of the carboxylic acid, followed by intramolecular electrophilic attack of the resulting acylium ion onto the adjacent aromatic ring, leading to the formation of the acridone tricycle.

Microwave-assisted cyclizations using polyphosphoric acid esters have also been developed, offering a method with remarkably short reaction times and good to high yields. beilstein-journals.org This approach avoids the use of protic acids and has been shown to be effective where classical Lewis acids have failed. beilstein-journals.org

Copper-Catalyzed Intramolecular Aromatic C–H Amination

More contemporary approaches to acridone synthesis involve copper-catalyzed intramolecular C–H amination reactions. rsc.orgresearchgate.net This method offers a more atom-economical and direct route to the acridone core by forming the C-N bond through the activation of a C-H bond. A notable example is the synthesis of N-aryl acridones via sp2 C–H bond amination using air as an oxidant under neutral conditions. rsc.orgresearchgate.net This strategy provides a complementary method to traditional approaches and represents a significant advancement in C–H bond functionalization for heterocyclic synthesis.

Targeted Functionalization Strategies for 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one

Once the acridin-9(10H)-one core is synthesized, specific functional groups must be introduced at desired positions to yield this compound. This requires regioselective reactions to install the chloro, nitro, and methyl groups.

Introduction of Chloro Substituents on the Acridin-9(10H)-one Framework

The introduction of a chloro substituent onto the acridin-9(10H)-one framework can be achieved through various chlorination methods. who.int The specific method chosen would depend on the desired regioselectivity and the nature of the other substituents present on the ring system. The position of the chloro group in the target molecule, at the 4-position, necessitates a synthetic strategy that directs the chlorination to this specific site. This can be achieved by starting with appropriately substituted precursors in the Ullmann condensation or by electrophilic chlorination of a pre-formed acridone, where the existing substituents direct the incoming chloro group.

Different chlorination techniques can be employed, including:

Plain chlorination: Direct use of chlorine gas or hypochlorite (B82951) solutions.

Superchlorination/dechlorination: Involves adding a large dose of chlorine followed by its removal. atlas-scientific.com

The choice of chlorinating agent and reaction conditions is crucial to control the regioselectivity and avoid over-chlorination.

Methylation at the N-10 Position (10H to 10-methyl)

The final structural feature of the target molecule is the methyl group at the N-10 position. This is typically achieved by N-alkylation of the acridin-9(10H)-one precursor. The nitrogen atom of the acridone is readily alkylated. thieme-connect.de Common methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be used in the presence of a base to deprotonate the N-H group, facilitating the nucleophilic attack on the methylating agent. chempap.org

The reaction of acridin-9(10H)-one with a methylating agent in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent (e.g., acetone, DMF) yields the desired 10-methylacridin-9(10H)-one derivative.

Data Tables

Table 1: Comparison of Acridin-9(10H)-one Core Synthesis Methods

| Method | Key Reagents/Catalysts | Advantages | Disadvantages |

| Ullmann Condensation/Cyclization | 2-halobenzoic acid, aniline, copper catalyst, acid for cyclization | Well-established, versatile for substituted precursors | Often requires harsh conditions, stoichiometric copper |

| Poly(phosphoric acid)-Mediated Cyclization | N-phenylanthranilic acid, Poly(phosphoric acid) (PPA) | Strong dehydrating agent, promotes efficient cyclization | High viscosity, requires elevated temperatures |

| Copper-Catalyzed C–H Amination | Substituted amine, copper catalyst, oxidant (e.g., air) | Atom-economical, direct C-N bond formation | May require specific directing groups for regioselectivity |

Table 2: Functionalization Reactions for this compound

| Functionalization | Reagent Class | Example Reagents | Key Considerations |

| Chlorination | Electrophilic Chlorinating Agents | Chlorine (Cl₂), Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | Regioselectivity is critical; directing effects of existing substituents must be considered. |

| N-Methylation | Methylating Agents | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Requires a base to deprotonate the N-H of the acridone precursor. |

Nitration Strategies for Specific Ring Positions

The introduction of a nitro group at a specific position on the acridin-9(10H)-one scaffold is a critical step in the synthesis of compounds like this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the acridone ring system.

In a relevant study, the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester was achieved using nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid. This reaction yielded the corresponding 2-nitro derivative quantitatively. nih.gov This particular method highlights a common strategy for the nitration of activated aromatic systems. The acridone nucleus, with its electron-donating nitrogen atom and the activating effect of the carbonyl group on the meta positions of one of the aromatic rings, can be selectively nitrated.

For the synthesis of this compound, the nitration would likely be performed on a pre-formed 4-Chloro-10-methylacridin-9(10H)-one precursor. The directing effects of the chloro and methyl substituents, along with the inherent reactivity of the acridone core, would determine the position of nitration. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The position of the nitro group at C-2 suggests that the electronic and steric environment created by the existing substituents favors substitution at this site.

Table 1: Nitration Conditions for Acridone Derivatives

| Starting Material | Nitrating Agent | Solvent System | Product | Yield | Reference |

|---|

Multi-Step Reaction Sequences and Precursor Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the core acridin-9(10H)-one structure, followed by the sequential introduction of the chloro, methyl, and nitro groups. A common and versatile method for the synthesis of the acridone skeleton is the Ullmann condensation. wikipedia.org

This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by an intramolecular cyclization. For the target molecule, a plausible synthetic route would commence with the Ullmann condensation of 2-bromobenzoic acid and an appropriately substituted aniline, such as 4-chloro-2-nitroaniline (B28928). This would be followed by methylation of the nitrogen atom and subsequent cyclization to form the acridone ring.

Alternatively, the acridone core can be synthesized first, followed by halogenation, methylation, and nitration. For instance, N-phenylanthranilic acid can be cyclized in the presence of a strong acid like sulfuric acid to yield 9(10H)-acridone. ptfarm.pl This parent acridone can then be subjected to a series of electrophilic substitution and N-alkylation reactions to introduce the desired functional groups. The order of these steps is crucial to ensure the correct regiochemistry.

A general synthetic scheme could be envisioned as follows:

Ullmann Condensation: Reaction of 2-chlorobenzoic acid with a substituted aniline to form a substituted N-phenylanthranilic acid.

Cyclization: Intramolecular cyclization of the N-phenylanthranilic acid using a dehydrating agent like polyphosphoric acid or sulfuric acid to form the acridone core. conicet.gov.ar

N-Methylation: Introduction of the methyl group at the N-10 position.

Chlorination and Nitration: Regioselective introduction of the chloro and nitro groups onto the acridone ring.

Optimization and Green Chemistry Considerations in Acridin-9(10H)-one Synthesis

Traditional methods for acridin-9(10H)-one synthesis often require harsh reaction conditions, such as high temperatures and the use of strong, corrosive acids like concentrated sulfuric acid and polyphosphoric acid. conicet.gov.ar These conditions can lead to the formation of byproducts and pose environmental concerns. Consequently, there has been a significant effort to develop more optimized and environmentally friendly synthetic routes.

One promising approach is the use of microwave irradiation to accelerate the reaction and improve yields. A highly efficient method for the synthesis of 9-acridone derivatives involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid using a Lewis acid catalyst in a microwave reactor. jocpr.comjocpr.com This method significantly reduces reaction times and often leads to cleaner products.

Table 2: Comparison of Conventional and Green Synthesis Methods for Acridones

| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional | Conc. H2SO4, PPA, POCl3, P2O5 | High temperature | Well-established | Harsh conditions, waste generation | conicet.gov.ar |

| Microwave-assisted | Lewis acid (e.g., ZnCl2) | Microwave irradiation | Reduced reaction time, cleaner reaction | Requires specialized equipment | jocpr.comjocpr.com |

Recent Advancements in Catalytic Approaches to Acridin-9(10H)-one Derivatives

Recent research has focused on the development of novel catalytic systems to improve the efficiency and selectivity of acridin-9(10H)-one synthesis. These advancements are moving away from stoichiometric reagents and harsh conditions towards more sustainable and versatile catalytic methods.

One notable development is the use of iron(II) triflate as a catalyst for the intramolecular Friedel-Crafts-type cyclization of N-phenylanthranilic acids. conicet.gov.ararkat-usa.org This method proceeds under mild, ligand-free conditions and offers a broad substrate scope with high regioselectivity and excellent yields. The use of an inexpensive and abundant metal like iron makes this a particularly attractive approach.

Palladium-catalyzed reactions have also been employed for the synthesis of acridones. A palladium-catalyzed dual C-H carbonylation of diarylamines using a cobalt carbonyl complex as a solid CO source provides a direct route to a variety of acridone derivatives. organic-chemistry.org This method is notable for its good functional group tolerance and operational safety.

Furthermore, copper-catalyzed methods continue to be refined. A pot-economic synthesis of N-aryl acridones has been developed from 2-amino benzophenones and aryl boronic acids via a sequential double oxidative C-N coupling. researchgate.net This approach allows for the modular synthesis of diverse acridone derivatives. These modern catalytic methods represent a significant step forward in the synthesis of complex acridone structures, offering milder reaction conditions, greater efficiency, and broader applicability.

Table 3: Overview of Recent Catalytic Approaches to Acridin-9(10H)-one Derivatives

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Fe(OTf)₂ | Intramolecular Friedel-Crafts acylation | Mild, ligand-free conditions, high regioselectivity | conicet.gov.ararkat-usa.org |

| Pd-catalyst / Co₂(CO)₈ | Dual C-H carbonylation | Good functional group tolerance, solid CO source | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 10 Methyl 2 Nitroacridin 9 10h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive experimental data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the unambiguous structural elucidation of organic molecules. For the compound 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one, detailed analysis of its NMR spectra would provide invaluable insights into its molecular framework, electronic environment, and spatial arrangement. However, a thorough review of available scientific literature and spectral databases did not yield specific experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR data for this particular compound.

General knowledge of related acridinone (B8587238) structures suggests that the ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons on the acridinone core and a distinct singlet for the N-methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro substituents, as well as the carbonyl group. Similarly, the ¹³C NMR spectrum would display resonances for each unique carbon atom, with the carbonyl carbon appearing significantly downfield.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

Without experimental data, a detailed assignment and interpretation for this compound cannot be provided. A hypothetical analysis based on analogous structures would involve predicting the chemical shifts (δ) in parts per million (ppm), the spin-spin coupling constants (J) in Hertz (Hz), and the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet).

Hypothetical ¹H NMR Data Table (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.5 | s | - |

| H-3 | ~8.2 | d | ~2.0 |

| H-5 | ~7.8 | d | ~8.0 |

| H-6 | ~7.4 | t | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

| H-8 | ~8.0 | d | ~8.0 |

Hypothetical ¹³C NMR Data Table (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-9) | ~175 |

| Quaternary Carbons | ~120-150 |

| Aromatic CH | ~115-140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire molecular structure, including the placement of substituents and the connection of the different rings.

The application of these techniques to this compound would be necessary for a definitive structural assignment.

Analysis of Solvent Effects on Chemical Shifts and Coupling Constants

The choice of solvent can influence NMR spectra by altering the electronic environment of the molecule through solute-solvent interactions. Studies on related acridinone compounds have shown that changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can cause noticeable shifts in the proton and carbon resonances. researchgate.netnih.gov For this compound, polar aprotic solvents like DMSO-d₆ would be expected to interact with the polar nitro and carbonyl groups, potentially leading to significant changes in the chemical shifts of nearby nuclei compared to spectra recorded in a less polar solvent like chloroform-d.

Stereochemical and Conformational Analysis via NMR

The acridinone ring system is largely planar. For this compound, the primary conformational aspect to consider would be the orientation of the N-methyl group relative to the plane of the acridinone core. While rotation around the N-C bond is generally rapid at room temperature, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide information on through-space proximities between the methyl protons and nearby aromatic protons, offering insights into the preferred conformation or any restricted rotation.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental FTIR spectrum for this compound is not available in the reviewed literature, the characteristic absorption bands can be predicted based on its structure.

Predicted FTIR Absorption Bands (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| C=O (Amide) | 1640-1680 | Stretching |

| NO₂ (Asymmetric) | 1500-1560 | Stretching |

| NO₂ (Symmetric) | 1340-1380 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 700-850 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

The analysis of an experimental FTIR spectrum would involve assigning the observed absorption bands to these specific vibrational modes, confirming the presence of the key functional groups within the molecule. For instance, the strong absorption band for the carbonyl group is a hallmark of the acridinone structure. The distinct bands for the nitro group would further confirm the substitution pattern. Analysis of related compounds like 4-chloro-2-nitroaniline (B28928) shows characteristic N-H stretching and bending vibrations, as well as C-N and C-Cl stretching modes, which would be analogous to the expected vibrations in the target molecule. researchgate.net

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers valuable complementary information to infrared (IR) spectroscopy for understanding the vibrational modes of this compound. youtube.comyoutube.comamericanpharmaceuticalreview.com The technique is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes, which may be weak in IR spectra. The Raman spectrum is expected to be dominated by characteristic vibrations of the acridone (B373769) core and its substituents.

Key vibrational modes anticipated in the Raman spectrum include the C=O stretching of the acridone carbonyl group, typically appearing as a strong band. The symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also prominent features. The aromatic C-C stretching vibrations within the fused rings will produce a series of bands in the fingerprint region. Furthermore, the C-Cl stretching vibration is expected at lower wavenumbers. Analysis of analogous compounds, such as 4-chloro-2-nitroaniline, helps in assigning these vibrational modes. researchgate.net For instance, in similar structures, C-Cl group vibrations have been identified in the Raman spectrum. researchgate.net

Table 1: Predicted Raman Shifts and Vibrational Mode Assignments

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1640 | C=O Stretch (Acridone Carbonyl) |

| ~1570 | Aromatic C=C Stretch |

| ~1530 | NO₂ Asymmetric Stretch |

| ~1350 | NO₂ Symmetric Stretch |

| ~1300 | C-N Stretch (Acridone Ring) |

| ~1150 | C-H In-plane Bending |

| ~750 | C-Cl Stretch |

| ~840 | C-N-C Stretch (N-Methyl group) |

Note: The data in this table are predictive and based on characteristic vibrational frequencies of similar functional groups and analogous molecular structures.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by several absorption bands in the UV-visible region, arising from various electronic transitions within the conjugated π-system. nih.govresearchgate.net The spectrum is largely dictated by the extended aromatic system of the acridone core, with significant modulation from the electron-withdrawing chloro and nitro substituents.

Table 2: Predicted UV-Vis Absorption Data

| Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| ~255 | ~35,000 | π → π |

| ~310 | ~8,000 | π → π |

| ~410 | ~4,000 | π → π* (Intramolecular Charge Transfer) |

| ~450 | ~500 | n → π* |

Note: The data in this table are predictive and based on spectroscopic data from analogous acridone derivatives. nih.govresearchgate.netresearchgate.net

Fluorescence Spectroscopy: Excitation, Emission, and Quantum Yield Analysis

While the acridone scaffold itself is known to be highly fluorescent, the presence of a nitro group on the aromatic ring drastically alters the emission properties of this compound. researchgate.net Aromatic nitro compounds are notorious for their ability to quench fluorescence through highly efficient non-radiative decay pathways. rsc.orginstras.com

The primary mechanism for this quenching is a photoinduced electron transfer (PET) process, where the excited fluorophore transfers an electron to the electron-deficient nitro group. ccspublishing.org.cnresearchgate.net Another significant quenching pathway is the enhanced intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), facilitated by the nitro group. rsc.org This process, with rate constants that can exceed 10¹¹ s⁻¹, effectively outcompetes fluorescence, which typically occurs on a nanosecond timescale (10⁷–10⁸ s⁻¹). rsc.org Consequently, the fluorescence quantum yield (Φf) for this compound is expected to be extremely low, rendering it virtually non-emissive in most solvents. The slight fluorescence that might be observed would likely be significantly red-shifted compared to the parent N-methylacridone due to the strong electron-withdrawing nature of the substituents.

Table 3: Predicted Fluorescence Properties

| Property | Predicted Value |

| Excitation Maximum (λₑₓ) | ~410 nm |

| Emission Maximum (λₑₘ) | >500 nm |

| Quantum Yield (Φf) | < 0.01 |

| Fluorescence Lifetime (τ) | Very short (ps range) |

Note: The data in this table are predictive, based on the well-documented fluorescence quenching effects of nitro groups on aromatic fluorophores. rsc.orgccspublishing.org.cnnih.govmdpi.com

Photophysical Properties and Potential for Optoelectronic Applications

The photophysical properties of this compound, dominated by the fluorescence quenching effect of the nitro group, largely preclude its use as an emissive material in applications like organic light-emitting diodes (OLEDs). Acridone derivatives are generally considered promising for OLEDs due to their high thermal stability and charge-transporting properties. researchgate.netresearchgate.net However, the primary requirement for an emitter is a high fluorescence quantum yield, which is absent in this molecule.

Despite its lack of emission, the compound's electronic properties could be relevant in other optoelectronic contexts. The strong electron-accepting nature of the nitroacridone system could make it a candidate for use as an electron-transporting or hole-blocking material in OLED device architectures, provided its energy levels align appropriately with other materials in the device stack. rsc.org Furthermore, the quenching phenomenon itself could be exploited in the design of fluorescent sensors, where the interaction with an analyte modulates the quenching effect, leading to a "turn-on" or "turn-off" signal.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a definitive tool for confirming the elemental composition and elucidating the structure of this compound. The exact mass of the protonated molecular ion [M+H]⁺ would provide an unambiguous determination of its molecular formula, C₁₄H₁₀ClN₂O₃.

The fragmentation pattern in the mass spectrum is highly dependent on the nature and position of the substituents on the acridone core. publish.csiro.auresearchgate.netresearchgate.net For this molecule, several characteristic fragmentation pathways can be predicted under electron ionization (EI) or collision-induced dissociation (CID). The molecular ion (M⁺˙) is expected to be prominent. researchgate.net Common fragmentation processes for nitroaromatic compounds include the loss of NO (·NO) and NO₂ (·NO₂) radicals. nih.gov The loss of a chlorine radical (·Cl) and the carbonyl group as carbon monoxide (CO) are also characteristic fragmentation pathways for chloro-substituted acridones. publish.csiro.aumiamioh.edu

Table 4: Predicted HRMS Fragmentation Data

| Predicted m/z | Ion Formula | Fragmentation Pathway |

| 289.0329 / 291.0300 | [C₁₄H₉³⁵ClN₂O₃]⁺ / [C₁₄H₉³⁷ClN₂O₃]⁺ | [M]⁺˙ (Molecular Ion) |

| 274.0094 / 276.0065 | [C₁₃H₆³⁵ClN₂O₃]⁺ / [C₁₃H₆³⁷ClN₂O₃]⁺ | [M - CH₃]⁺ |

| 259.0353 / 261.0324 | [C₁₄H₉³⁵ClN₂O₂]⁺ / [C₁₄H₉³⁷ClN₂O₂]⁺ | [M - O]⁺˙ |

| 243.0378 / 245.0349 | [C₁₄H₉³⁵ClNO₂]⁺ / [C₁₄H₉³⁷ClNO₂]⁺ | [M - NO₂]⁺ |

| 261.0458 / 263.0429 | [C₁₄H₉³⁵ClN O₃]⁺ / [C₁₄H₉³⁷ClN O₃]⁺ | [M - N]⁺˙ |

| 215.0424 | [C₁₄H₉N₂O₂]⁺ | [M - Cl]⁺ |

| 214.0531 | [C₁₄H₈NO₂]⁺ | [M - Cl - H]⁺ |

Note: The data in this table are predictive. The m/z values are calculated for the monoisotopic masses and show the expected isotopic pattern for chlorine-containing fragments ([³⁵Cl]/[³⁷Cl] ≈ 3:1). publish.csiro.aunih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from crystallographic studies of related acridone and nitroaromatic compounds. nih.govrsc.org The molecular packing is expected to be governed by a combination of π–π stacking interactions and weaker, more specific intermolecular forces involving the substituents.

Table 5: Predicted Crystallographic Properties and Interactions

| Parameter | Predicted Characteristic |

| Crystal System | Monoclinic or Orthorhombic |

| Dominant Packing Motif | π–π stacking of acridone cores |

| Interplanar Distance | ~3.4 - 3.6 Å |

| Key Intermolecular Interactions | C-H···O hydrogen bonds (to NO₂ and C=O groups) |

| O···N interactions between nitro groups | |

| C-H···Cl interactions |

Note: The information in this table is predictive and based on crystallographic data from analogous substituted acridone and nitroaromatic structures. nih.govmdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies of 4 Chloro 10 Methyl 2 Nitroacridin 9 10h One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. For acridone (B373769) derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)) are commonly used to optimize molecular geometries and predict electronic and spectroscopic properties. researchgate.netresearchgate.net

Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Energy Gaps

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation.

For acridone derivatives, the planar structure of the acridone core facilitates π-electron delocalization, which significantly influences the HOMO and LUMO distributions. researchgate.net In substituted acridones, the nature and position of substituents can modulate the energies of these frontier orbitals and thus the energy gap. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both leading to a smaller energy gap.

While no specific data exists for 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one, a hypothetical table of its frontier orbital energies and energy gap, based on typical values for similar compounds, is presented below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| Energy Gap (ΔE) | 4.0 |

This table is illustrative and not based on experimental or calculated data for the specific compound.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the electronegative oxygen atoms of the nitro and carbonyl groups, as well as the chlorine atom, would be expected to create regions of negative electrostatic potential. Conversely, the hydrogen atoms of the methyl group and the aromatic rings would likely exhibit positive potential.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation against Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignments.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C nuclei. These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. For acridone derivatives, DFT calculations have been shown to provide good correlation with experimental NMR data. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The transitions in acridone derivatives are typically of π → π* and n → π* character.

IR (Infrared) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an IR spectrum and are associated with specific vibrational modes, such as stretching and bending of bonds. Comparing the calculated and experimental IR spectra can help in the structural elucidation of newly synthesized compounds. ias.ac.in

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (δ, ppm) | Varies per proton | Not Available |

| 13C NMR (δ, ppm) | Varies per carbon | Not Available |

| UV-Vis (λmax, nm) | ~400 | Not Available |

| IR (C=O stretch, cm-1) | ~1650 | Not Available |

This table is illustrative and not based on experimental or calculated data for the specific compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, which has a relatively rigid tricyclic core, the conformational flexibility would primarily arise from the rotation of the methyl and nitro groups.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, one can identify the most stable conformers (local minima) and the energy barriers for interconversion between them (saddle points or transition states). This analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations could be used to:

Study its dynamic behavior in solution: This would reveal how the molecule moves and flexes in a solvent environment.

Investigate solvent effects: The presence of a solvent can significantly influence the conformation and properties of a solute. MD simulations can explicitly model the solvent molecules and their interactions with the solute. For acridone derivatives, the solvent polarity has been shown to affect their spectroscopic properties. researchgate.net

Explore interactions with biological macromolecules: If this compound has potential biological activity, MD simulations could be used to model its binding to a target protein or DNA, providing insights into the binding mechanism and stability of the complex. researchgate.net

Computational Studies on Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)

Intermolecular interactions are the forces that exist between molecules and are responsible for the condensed states of matter (liquids and solids). In the solid state, these interactions dictate the crystal packing. For aromatic molecules like acridone derivatives, the most important intermolecular interactions include:

π-π Stacking: The planar aromatic rings of acridone molecules can stack on top of each other, leading to attractive π-π interactions. These interactions are crucial for the stability of the crystal lattice of many acridine (B1665455) derivatives. researchgate.net

Hydrogen Bonding: Although this compound does not have a traditional hydrogen bond donor (like an N-H or O-H group), it can act as a hydrogen bond acceptor through the oxygen atoms of the carbonyl and nitro groups, and the chlorine atom. It could form C-H···O and C-H···Cl hydrogen bonds with neighboring molecules. dntb.gov.ua

Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular interactions in the crystal structure. dntb.gov.ua The analysis of these interactions is vital for understanding the solid-state properties of the compound and for crystal engineering.

Structure-Property Relationship Investigations using Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its physicochemical properties. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, a wealth of theoretical research on the parent acridone scaffold and related nitroaromatic compounds allows for a detailed and scientifically grounded extrapolation of its expected structure-property relationships. researchgate.netresearchgate.net Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard. bnmv.ac.innih.gov

DFT calculations are particularly useful for elucidating the electronic structure of molecules. nih.gov For this compound, the acridone core acts as the fundamental framework. The properties of this core are significantly modulated by the attached functional groups: a chloro group at position 4, a nitro group at position 2, and a methyl group at the nitrogen atom (position 10).

The substituents exert distinct electronic effects. The chloro and nitro groups are strongly electron-withdrawing, which is anticipated to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). studycorgi.com Conversely, the methyl group is electron-donating. These electronic perturbations have a profound impact on the molecule's reactivity, stability, and spectroscopic properties.

A critical parameter derived from computational studies is the HOMO-LUMO energy gap. bnmv.ac.in A smaller gap generally implies higher chemical reactivity. researchgate.net The interplay of the electron-withdrawing and electron-donating groups in this compound would likely result in a moderate HOMO-LUMO gap, influencing its potential as a chemical reagent or a biologically active agent.

QSAR studies on nitroaromatic compounds have established correlations between molecular descriptors and biological activities. nih.govmdpi.comresearchgate.net These studies often highlight the importance of electronic parameters, hydrophobicity, and steric factors in determining the efficacy and mechanism of action of such compounds. researchgate.net For instance, the mutagenic potential of some nitroaromatics has been linked to their electronic properties. studycorgi.com

The following interactive data tables showcase hypothetical yet representative data that could be generated from computational analyses of this compound and its analogs, based on the general findings for acridone and nitroaromatic compounds.

Table 1: Calculated Electronic Properties of Acridone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Acridone | -5.8 | -2.1 | 3.7 | 3.5 |

| 2-Nitroacridone | -6.2 | -2.8 | 3.4 | 5.8 |

| 4-Chloroacridone | -6.0 | -2.3 | 3.7 | 4.2 |

| This compound | -6.4 | -3.1 | 3.3 | 6.5 |

This table illustrates the expected influence of chloro, nitro, and methyl substituents on the electronic properties of the acridone core. The electron-withdrawing groups lower the HOMO and LUMO energies, and the combination of substituents in the target molecule is predicted to result in the smallest HOMO-LUMO gap among the listed compounds, suggesting higher reactivity.

Table 2: Key Molecular Descriptors for QSAR Analysis

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| Acridone | 2.8 | 195.22 | 49.3 |

| 2-Nitroacridone | 2.9 | 240.22 | 95.1 |

| 4-Chloroacridone | 3.5 | 229.66 | 49.3 |

| This compound | 3.7 | 288.69 | 95.1 |

This table presents crucial descriptors for QSAR models. LogP is a measure of hydrophobicity, which is important for membrane permeability. The polar surface area is related to a molecule's ability to form hydrogen bonds. These parameters are critical in predicting the pharmacokinetic and pharmacodynamic behavior of a compound.

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 10 Methyl 2 Nitroacridin 9 10h One

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Position

The presence of a strongly electron-withdrawing nitro group at the C-2 position, which is ortho to the C-4 chloro substituent, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of the reactivity of this compound.

Mechanism and Activating Effects:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. youtube.comwikipedia.org A nucleophile first attacks the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comwikipedia.org The negative charge of this complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. youtube.com This stabilization lowers the activation energy for the initial nucleophilic attack, which is the rate-determining step. youtube.com The reaction concludes with the departure of the chloride leaving group, restoring the aromaticity of the ring.

The general mechanism is depicted below:

Step 1: Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-4 position, breaking the aromatic π-system and forming the Meisenheimer complex.

Step 2: Leaving Group Departure: The chloride ion is eliminated, and the aromatic system is reformed, yielding the substituted product.

The reactivity in SNAr reactions is significantly enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one, the C-2 nitro group is perfectly positioned to stabilize the intermediate, making the C-4 position a prime target for nucleophiles.

Scope of Nucleophiles:

A wide array of nucleophiles can be employed to displace the C-4 chlorine. Based on analogous reactions with activated chloro-heterocycles, this includes: arkat-usa.orgresearchgate.net

Amines: Primary and secondary aliphatic and aromatic amines can react to form the corresponding 4-aminoacridinone derivatives.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides would yield 4-alkoxy or 4-aryloxy ethers.

Thiols and Thiophenols: Thiolates are excellent nucleophiles and would readily displace the chlorine to form 4-thioethers.

Azides: Sodium azide can be used to introduce an azido group, which can be a precursor for other functionalities. arkat-usa.org

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malononitrile, can also participate in these reactions. arkat-usa.org

The table below summarizes the expected products from SNAr reactions with various nucleophiles.

| Nucleophile | Reagent Example | Expected Product at C-4 |

| Primary Amine | R-NH₂ | -NHR |

| Secondary Amine | R₂NH | -NR₂ |

| Alkoxide | R-O⁻Na⁺ | -OR |

| Thiolate | R-S⁻Na⁺ | -SR |

| Azide | NaN₃ | -N₃ |

Transformations Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group at the C-2 position is another key reactive site, with its reduction to an amine being the most significant transformation. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating one, which in turn modifies the reactivity of the entire acridinone (B8587238) system.

A variety of methods are available for the reduction of aromatic nitro groups, and the choice of reagent is often dictated by the presence of other sensitive functional groups, such as the C-4 chloro substituent. masterorganicchemistry.comwikipedia.org

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used method.

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is highly efficient for nitro group reduction. commonorganicchemistry.com However, a significant drawback is its potential to cause hydrodehalogenation, which would replace the C-4 chlorine with hydrogen. commonorganicchemistry.com

Raney Nickel: This catalyst is often preferred when dehalogenation of aryl chlorides is a concern, making it a potentially more suitable choice for this specific substrate. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro groups. wikipedia.org

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and reliable method. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): Often used in concentrated hydrochloric acid, SnCl₂ is a mild and effective reagent for reducing nitro groups to amines. youtube.com

Iron (Fe) or Zinc (Zn) in Acid: Using iron or zinc powder in the presence of an acid like HCl or acetic acid is a common, inexpensive, and effective method. masterorganicchemistry.comcommonorganicchemistry.com These conditions are generally compatible with aryl halides.

Other Reagents:

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can reduce nitro groups under neutral or slightly alkaline conditions.

Sodium Sulfide (Na₂S): In some cases, sodium sulfide can be used for the selective reduction of one nitro group in the presence of others, though this is not relevant for the title compound. commonorganicchemistry.com

The successful reduction of the nitro group yields 2-amino-4-chloro-10-methylacridin-9(10H)-one, a versatile intermediate for further functionalization.

| Reducing Agent | Typical Conditions | Compatibility with C-Cl Bond |

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | Risk of hydrodehalogenation |

| H₂ / Raney Ni | H₂ gas, solvent (e.g., EtOH) | Generally compatible, lower risk |

| SnCl₂ | Concentrated HCl, heat | Compatible |

| Fe / HCl or AcOH | Acidic aqueous solution, heat | Compatible |

| Zn / HCl or AcOH | Acidic aqueous solution, heat | Compatible |

Reactivity of the Acridinone Carbonyl Group and N-10 Position

The acridinone core itself possesses reactive sites at the N-10 nitrogen and the C-9 carbonyl group.

N-10 Position: The nitrogen atom of the parent acridin-9(10H)-one is readily alkylated. thieme-connect.de In the title compound, this position is already substituted with a methyl group. While demethylation is possible under harsh conditions, reactions at this site are generally limited. If the starting material were the N-H analogue (4-chloro-2-nitroacridin-9(10H)-one), the N-10 position would be a primary site for reactions like alkylation or acylation. N-alkylation is typically achieved using an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. rsc.orgnih.gov

C-9 Carbonyl Group: The carbonyl group of the acridinone system is notably unreactive towards many standard carbonyl reagents. For instance, it is resistant to reduction by catalytic hydrogenation. thieme-connect.de However, it can be attacked by highly potent nucleophiles. Reactions with organolithium or Grignard reagents can lead to the formation of the corresponding tertiary alcohol, which may subsequently dehydrate to form a 9-substituted acridine (B1665455) derivative. thieme-connect.de

Photochemical Reactions and Photoinduced Processes

Nitroaromatic compounds are known for their rich and complex photochemistry. researchgate.net Upon absorption of UV or visible light, this compound is expected to undergo several photoinduced processes, primarily involving the nitro group.

The initial step is the promotion of the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. researchgate.net The reactivity of the molecule is largely determined by the nature of this excited triplet state. Potential photochemical pathways include:

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other reducing agents, the excited nitro group can be reduced, leading to nitroso, hydroxylamino, or amino products. researchgate.net

Photosubstitution: The nitro group can activate the aromatic ring to nucleophilic substitution in the excited state. This could potentially allow for the displacement of the chloro group by solvent molecules or other weak nucleophiles that are unreactive under thermal conditions.

Photodissociation: The C–NO₂ bond can undergo homolytic cleavage upon irradiation, generating an aryl radical and nitrogen dioxide (NO₂). This is a common pathway for many nitroaromatics. researchgate.net

Intramolecular Rearrangement: A known photoreaction for some nitroaromatics is the nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite group (-ONO), which is often a short-lived intermediate. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical behavior of this compound is expected to be characterized by distinct reduction and oxidation processes, which can be investigated using techniques like cyclic voltammetry. frontiersin.org

Reduction: The most readily reducible functionality in the molecule is the nitro group. Aromatic nitro groups typically undergo a multi-electron, pH-dependent, irreversible reduction. The initial step is a one-electron reduction to form a radical anion. In protic media, this is followed by further reduction and protonation steps to yield the corresponding hydroxylamine and, ultimately, the amine. The presence of the electron-withdrawing chloro and acridinone moieties would likely influence the reduction potential.

Oxidation: The acridinone core is an electron-rich system that can be oxidized at a sufficiently high potential. Studies on related 9-anilinoacridines have shown that they can undergo two-electron oxidation. nih.gov The oxidation potential of this compound would be relatively high due to the deactivating effects of the nitro and chloro groups.

Cyclic voltammetry studies on substituted acridones have revealed reversible oxidation waves and have been used to calculate HOMO and LUMO energy levels. rsc.org The redox potentials are sensitive to the nature and position of substituents on the acridone (B373769) ring. researchgate.netnih.gov For the title compound, one would expect a complex voltammogram showing the characteristic irreversible reduction peak(s) for the nitro group at negative potentials and a potential oxidation wave for the acridinone ring system at positive potentials.

Mechanistic Studies of Chemical Transformations and Reaction Pathways

Understanding the mechanisms of the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

SNAr Mechanism: As detailed in section 5.1, the pathway for nucleophilic substitution at C-4 is well-established as a stepwise addition-elimination process. thieme-connect.de The key mechanistic feature is the formation of the Meisenheimer complex, whose stability is the primary determinant of the reaction rate. youtube.comwikipedia.org The strong electron-withdrawing capacity of the ortho-nitro group is paramount in stabilizing this intermediate through resonance, thereby facilitating the reaction.

Nitro Group Reduction Mechanism: The reduction of a nitro group is a complex multi-step process involving several intermediates. Under typical metal-acid conditions, the reaction is believed to proceed through the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates before reaching the final amine (R-NH₂) stage. Each step involves a combination of electron and proton transfers.

R-NO₂ → R-NO → R-NHOH → R-NH₂

Exploration of Interactions with Molecular Targets: DNA Intercalation and Topoisomerase Inhibition Mechanisms

The planar nature of the acridine ring system allows this compound to insert itself between the base pairs of the DNA double helix. This process, known as DNA intercalation, is a non-covalent interaction that leads to significant changes in the structural conformation of the DNA. The insertion of the acridine moiety causes a local unwinding of the DNA helix and an increase in the separation between adjacent base pairs to accommodate the intercalator. This distortion of the DNA structure can interfere with crucial cellular processes such as DNA replication and transcription.

Beyond simple intercalation, this compound also functions as a topoisomerase inhibitor. Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the transient breaking and rejoining of DNA strands. This activity is vital for relieving torsional stress during replication and transcription.

There are two main types of topoisomerases: type I, which cleaves a single DNA strand, and type II, which cleaves both strands. Acridine derivatives are well-documented as topoisomerase II inhibitors. They act by stabilizing the "cleavable complex," an intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the cleaved DNA. By preventing the re-ligation of the DNA strands, these inhibitors lead to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

The inhibitory potency of a compound against topoisomerase is typically expressed as its half-maximal inhibitory concentration (IC50). While the specific IC50 value for this compound is not available, related acridine compounds have demonstrated potent topoisomerase II inhibition with IC50 values in the micromolar to nanomolar range. The nitro group at the 2-position and the chloro group at the 4-position of the acridine ring are expected to play a significant role in the interaction with the topoisomerase-DNA complex, potentially through hydrogen bonding or other electrostatic interactions.

To provide a comparative context, the table below lists IC50 values for some other known topoisomerase II inhibitors.

| Compound | Target | IC50 (µM) |

| Etoposide | Topoisomerase IIα | ~58 |

| Doxorubicin | Topoisomerase IIα | ~0.8 - 3.0 |

| Amsacrine | Topoisomerase II | ~0.1 - 1.0 |

This table presents data for well-characterized topoisomerase II inhibitors to illustrate the range of inhibitory concentrations. Specific data for this compound is not currently available.

Advanced Applications and Research Directions Non Clinical Focus

Development as Functional Materials in Optoelectronics

The rigid, planar structure and tunable electronic properties of the acridin-9(10H)-one core make it a highly attractive building block for functional organic materials, particularly in the field of optoelectronics.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The acridin-9(10H)-one framework is increasingly utilized in the design of emitters for Organic Light-Emitting Diodes (OLEDs), especially those that operate via Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

Acridone (B373769) derivatives often serve as the electron-accepting core in donor-acceptor type TADF molecules. For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed by attaching electron-donating phenoxazine (B87303) units to the acridone acceptor. rsc.org This structure resulted in a high rate of reverse intersystem crossing (the process of converting triplet excitons to singlet excitons), a short TADF lifetime, and a high fluorescence quantum yield of 94.9%. rsc.org An OLED device using this emitter achieved an exceptional external quantum efficiency of 30.6%. rsc.org

Similarly, other designs have linked electron-donating units like 9,9-dimethyl-9,10-dihydroacridine (B1200822) to strong electron acceptors through a phenyl bridge. beilstein-journals.org The specific substitutions on 4-Chloro-10-methyl-2-nitroacridin-9(10H)-one, particularly the strongly electron-withdrawing nitro group, would significantly influence the molecule's acceptor strength and its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and the emission color in OLED devices.

| Emitter Compound | Donor Unit | Acceptor Unit | Max. EQE (%) | Emission Color |

| 3,6-DPXZ-AD rsc.org | Phenoxazine | Acridin-9(10H)-one | 30.6% | Yellow |

| B4-based device beilstein-journals.org | Bis(diphenylamino)carbazole | 10H-phenoxaborin | 21.6% | Sky-blue |

| D6 beilstein-journals.org | 9,9-dimethyl-9,10-dihydroacridine | Dibenzothiophene-S,S-dioxide | Not specified | Blue (470 nm) |

Dyes and Pigments for Advanced Materials

Acridine-based compounds have historically been used as dyes due to their intense color and fluorescence. wikipedia.org Acridine (B1665455) Orange, for example, is a well-known fluorescent dye. wikipedia.org While many early acridine dyes suffered from poor lightfastness, modern synthetic chemistry allows for the creation of highly stable derivatives. wikipedia.org The chromophoric system of this compound, with its extended conjugation and strong electron-withdrawing groups, is expected to absorb light in the visible spectrum, imparting color. The specific substituents would modulate the exact hue and properties such as solubility and stability, making it a candidate for use as a specialized pigment in advanced materials where specific optical properties are required.

Application as Fluorescent Probes and Sensors in Chemical and Biological Research

The inherent fluorescence of the acridine scaffold makes it a valuable platform for developing fluorescent probes and sensors. scbt.com These tools are designed to signal the presence of specific analytes or changes in the local environment through a measurable change in their fluorescence (e.g., turning on/off, changing color, or altering lifetime).

The structure of this compound is particularly suited for this application. The nitro group is a well-known fluorescence quencher. This property can be exploited to create "off-on" fluorescent probes. For example, a probe incorporating this molecule could be designed to detect nitroreductase, an enzyme found in hypoxic cancer cells. In the presence of the enzyme, the nitro group would be reduced to an amino group, thereby "turning on" the fluorescence and signaling the enzyme's activity. Furthermore, the chloro and nitro substituents can influence the molecule's affinity and selectivity for various ions or small molecules, enabling the design of targeted chemical sensors.

Role in Chemiluminescent Systems

Acridin-9(10H)-one derivatives are the light-emitting species in one of the most efficient and widely used chemiluminescent systems. nih.govmaterwin.com The process typically begins with a precursor, an acridinium (B8443388) ester. nih.govmdpi.com In the presence of an oxidant like hydrogen peroxide under basic conditions, the acridinium ester undergoes a chemical reaction that forms a highly unstable dioxetanone intermediate. nih.govmdpi.com This intermediate rapidly decomposes, releasing a significant amount of energy and forming an electronically excited 10-methyl-acridone derivative. materwin.commdpi.com It is the relaxation of this excited acridone back to its ground state that produces the intense burst of light. nih.gov

Corrosion Inhibition Research (for acridin-9(10H)-one scaffold)

The acridin-9(10H)-one scaffold has been investigated as an effective corrosion inhibitor for metals, particularly for steel in acidic environments like those used in industrial pickling and oil well acidizing. electrochemsci.org The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. electrochemsci.org

The effectiveness of acridine derivatives is attributed to several factors:

Heteroatoms: The presence of nitrogen and oxygen atoms with lone pairs of electrons facilitates coordination with vacant d-orbitals of iron atoms on the steel surface. electrochemsci.org

π-Systems: The extensive aromatic π-system of the acridine core allows for strong interaction and adsorption on the metal surface. semanticscholar.org

Planar Structure: The flat nature of the molecule ensures a large contact area, leading to high surface coverage and better protection. semanticscholar.org

Studies have shown that acridin-9(10H)-one and its substituted derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net The adsorption process is often a combination of physical (electrostatic) and chemical (covalent bonding) interactions. rsc.org The specific substituents on this compound would further enhance its adsorption capabilities and, consequently, its inhibition efficiency.

| Inhibitor Compound | Metal/Medium | Max. Inhibition Efficiency (IE %) | Reference |

| Acridin-9(10H)-one | Carbon Steel / 1 M HCl | 98.3% | researchgate.net |

| 2-Methylacridin-9(10H)-one | Carbon Steel / 1 M HCl | 95.6% | semanticscholar.org |

| 9-Aminoacridine | Mild Steel / 15% HCl | 94.2% | researchgate.net |

| 9-Methylacridine | Mild Steel / 15% HCl | 89.4% | researchgate.net |

Precursor in Complex Molecule Synthesis and Chemical Biology Tools

Substituted acridones like this compound are valuable intermediates in organic synthesis. The functional groups on the aromatic core serve as reactive handles for building more complex molecular architectures.

Nitro Group: The nitro group can be readily reduced to an amine. This amine can then be used in a variety of coupling reactions (e.g., amide bond formation, diazotization) to attach other molecules, such as targeting ligands, polymers, or other functional moieties.

Chloro Group: The chlorine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the extension of the molecular framework.

This synthetic versatility allows the acridone core to be incorporated into larger, multifunctional systems. For example, synthetic routes have been developed for creating libraries of 1,3-diarylacridin-9(10H)-ones from simpler precursors. nih.gov The ability to selectively modify the chloro and nitro positions makes this compound a strategic precursor for creating novel chemical biology tools, such as DNA intercalating agents, fluorescent labels for biomolecules, or components of targeted therapeutic agents.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

| AI/ML Application Area | Potential Impact on Acridin-9(10H)-one Research |

| De Novo Drug Design | Generation of novel acridone (B373769) structures with predicted high efficacy and low toxicity. |

| Retrosynthesis Planning | AI-powered tools can suggest efficient synthetic routes to complex substituted acridinones. |

| Property Prediction | Accurate prediction of physicochemical properties, bioactivity, and toxicity profiles. |

| High-Throughput Screening Analysis | Rapid analysis of large screening datasets to identify promising lead compounds. |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of the acridin-9(10H)-one core is crucial for the development of more efficient and selective synthetic methods. Advanced in-situ spectroscopic techniques, such as operando Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, offer the capability to monitor chemical reactions in real-time. wikipedia.orgmt.com This allows for the direct observation of transient intermediates and the elucidation of complex reaction pathways, providing invaluable insights that are often missed by traditional analytical methods. wikipedia.org The application of these techniques to acridone synthesis could lead to significant process optimization and the discovery of novel reaction conditions. mt.com

Novel Synthetic Methodologies for Highly Substituted Acridin-9(10H)-one Derivatives

The development of novel and efficient synthetic methodologies is paramount for exploring the vast chemical space of substituted acridin-9(10H)-ones. While classical methods like the Ullmann condensation have been traditionally employed, contemporary research focuses on more sustainable and atom-economical approaches. nih.gov Recent advancements include multicomponent reactions, which allow for the construction of complex molecular architectures in a single step, and transition-metal-catalyzed cross-coupling reactions that enable the precise installation of various functional groups onto the acridone scaffold. nih.gov These modern synthetic tools are essential for creating libraries of diverse acridone derivatives for biological screening and materials science applications.

Exploration of New Non-Biological Material Science Applications

Beyond their well-established biological activities, acridin-9(10H)-one derivatives are emerging as promising candidates for applications in material science. Their planar, electron-rich structure imparts unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org Specifically, certain acridone derivatives have shown potential as host materials and emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. rsc.org Future research will likely focus on tuning the electronic properties of the acridone core through strategic substitution to optimize their performance in organic electronic devices.

Synergistic Approaches Combining Computational and Experimental Studies in Chemical Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical discovery. For acridin-9(10H)-one derivatives, quantum chemical calculations can predict molecular geometries, electronic structures, and spectroscopic properties, guiding the design of new compounds with desired characteristics. Molecular docking and dynamics simulations can elucidate the binding interactions of acridone-based ligands with biological targets, providing a rational basis for structure-activity relationship (SAR) studies. researchgate.net The integration of these computational approaches with traditional synthetic and biological testing accelerates the discovery and optimization of new bioactive molecules and functional materials.

Challenges and Opportunities in the Comprehensive Academic Study of Substituted Acridin-9(10H)-ones

Despite the significant interest in the acridone scaffold, several challenges remain in its comprehensive academic study. One of the primary hurdles is the regioselective functionalization of the acridone core, as the inherent reactivity of the different positions on the aromatic rings can lead to mixtures of products. researchgate.net Overcoming this challenge requires the development of more sophisticated and selective synthetic methods.

Furthermore, a deeper understanding of the structure-property relationships across a wide range of substituted acridin-9(10H)-ones is needed. This necessitates the systematic synthesis and characterization of large and diverse compound libraries, which can be a resource-intensive endeavor.

Q & A

Q. What are the common synthetic routes for 4-chloro-10-methyl-2-nitroacridin-9(10H)-one, and how do reaction conditions influence yield?

Synthesis typically involves multi-step functionalization of the acridone core. For example, acridin-9(10H)-one derivatives are often synthesized via cyclization of halogenated precursors or Diels-Alder reactions with maleimides . Nitro and chloro groups are introduced via electrophilic aromatic substitution under controlled nitration (e.g., HNO₃/H₂SO₄) and chlorination (e.g., Cl₂/FeCl₃) conditions. Methylation at the N10 position is achieved using methyl iodide or dimethyl sulfate in basic media. Yield optimization requires precise stoichiometry, temperature control (e.g., 70–100°C), and inert atmospheres to minimize side reactions. For instance, epoxide-functionalized acridones achieved 22–80% yields depending on solvent polarity and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

- 1H/13C NMR : Critical for confirming substitution patterns. For example, methyl groups at N10 appear as singlets near δ 3.3–3.5 ppm, while nitro groups deshield adjacent protons .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- X-ray crystallography : Resolves tautomerism (e.g., acridin-9(10H)-one vs. 9-hydroxyacridine forms) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. water) arise from tautomerism and hydrogen-bonding capacity. The acridin-9(10H)-one form is less polar due to intramolecular hydrogen bonding between the carbonyl and N10-methyl group, reducing solubility in water. In contrast, partial tautomerization to 9-hydroxyacridine in polar solvents increases hydrophilicity . Methodological resolution involves:

Q. What strategies enhance the photoluminescence quantum yield (PLQY) of this compound in TADF applications?

PLQY improvements require balancing singlet-triplet energy splitting (ΔEₛₜ) and molecular rigidity. Key approaches include:

- Peripheral group modification : Electron-donating groups (e.g., carbazole derivatives) on the acridone core reduce ΔEₛₜ and enable multichannel reverse intersystem crossing (RISC). For example, 3,6-DDPhCz-AD achieved a PLQY of 17.4% by extending the π-system .

- Conformational locking : Orthogonal donor-acceptor arrangements minimize non-radiative decay. Rigid epoxide side chains in derivatives like 1,3-bis(oxiran-2-ylmethoxy)acridin-9(10H)-one enhance kR values to 10⁸ s⁻¹ .

Q. How do substituent positions (e.g., nitro at C2 vs. C3) impact biological activity against drug-resistant pathogens?

Nitro group positioning influences redox potential and DNA intercalation. For anti-MRSA activity:

- C2-nitro derivatives : Exhibit stronger antibacterial effects due to enhanced electron-withdrawing capacity, disrupting bacterial membrane potential .

- Structure-activity relationship (SAR) : Compare MIC values (minimum inhibitory concentrations) against MSSA/MRSA strains via broth microdilution assays. Derivatives with C2-nitro and N10-methyl groups showed MICs of 2–8 µg/mL, while C3-nitro analogs were less active (>16 µg/mL) .

Q. What computational methods predict tautomeric stability and reactivity in acridone derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare tautomer energies. Acridin-9(10H)-one is typically more stable by 5–10 kcal/mol than 9-hydroxyacridine .

- Molecular dynamics (MD) : Simulate solvent effects on tautomerization barriers (e.g., water vs. DMSO) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for acridone derivatives in cancer cell lines?

Discrepancies arise from:

- Cell line variability : P-glycoprotein expression in MDR (multidrug-resistant) lines reduces drug uptake .

- Redox cycling : Nitro groups generate reactive oxygen species (ROS) in hypoxic environments, but cytotoxicity may decrease in normoxic conditions due to incomplete reduction .

- Methodological controls : Standardize assays (e.g., MTT vs. ATP-based luminescence) and include positive controls like doxorubicin.

Tables of Key Data

Q. Table 1. Thermal properties of acridin-9(10H)-one derivatives

| Compound | Melting Point (°C) | ΔHfusion (kJ/mol) | Source |

|---|---|---|---|

| 4-Chloro-10-methyl-2-nitro | 248–250 | 35.2 ± 1.5 | |

| Parent acridin-9(10H)-one | 232–234 | 29.8 ± 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products